molecular formula C14H12N2OS B1677777 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol CAS No. 566169-93-5

2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol

Cat. No.: B1677777
CAS No.: 566169-93-5
M. Wt: 256.32 g/mol
InChI Key: ZQAQXZBSGZUUNL-UHFFFAOYSA-N
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Description

2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol is a chemical compound with the molecular formula C14H12N2OS. It is known for its applications in various fields including organic synthesis, medicinal chemistry, and material science. The compound is characterized by a benzothiazole ring substituted with a methylamino group and a hydroxyl group, which contribute to its unique chemical properties .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol, it is recommended to keep it in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol typically involves the condensation of 4-(methylamino)aniline with 2-chlorobenzothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Dimethylamino)phenyl)benzo[d]thiazol-6-ol
  • 2-(4-(Methylamino)phenyl)-6-hydroxybenzothiazole
  • 6-Benzothiazolol, 2-(4-(methylamino)phenyl)-hydrochloride

Uniqueness

Compared to similar compounds, 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group and hydroxyl group on the benzothiazole ring enhances its reactivity and potential for various applications .

Properties

IUPAC Name

2-[4-(methylamino)phenyl]-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-15-10-4-2-9(3-5-10)14-16-12-7-6-11(17)8-13(12)18-14/h2-8,15,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAQXZBSGZUUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566169-93-5
Record name 2-(4'-Methylaminophenyl)-6-hydroxybenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566169935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4'-METHYLAMINOPHENYL)-6-HYDROXYBENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6396E6G8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

After adding BBr3 (1.0 M in CH2Cl2, 10.5 mL, 10.5 mmol) to 2-[4-(N-monomethyl)aminophenyl]-6-methoxybenzothiazole (44, 588 mg, 2.06 mmol) obtained in step 3 dissolved in dichloromethane (25 mL), the mixture was agitated for 12 hours at room temperature. After cautiously adding water and sodium bicarbonate aqueous solution, the organic compound was extracted using dichloromethane. Then, after removing water using sodium sulfate, 2-[4-(N-monomethyl)aminophenyl]-6-hydroxybenzothiazole (45, 530 mg, 99%) was yielded as a yellow solid without further purification.
Name
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
588 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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